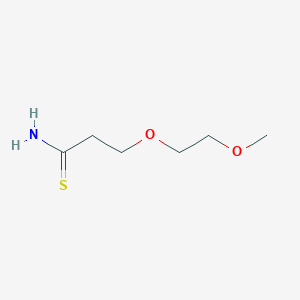
1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione (BDD) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the diazinane family of compounds, which have been studied for their medicinal, pharmaceutical, and biotechnological applications. BDD has been found to have a variety of applications in scientific research and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and pyrimidines, and has been studied as a potential inhibitor of human immunodeficiency virus (HIV) reverse transcriptase. This compound has also been studied for its potential applications in the field of drug delivery, as it has been found to form stable complexes with certain drugs, allowing for more efficient delivery of the drug to its target site.
Mécanisme D'action
The mechanism of action of 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione is not fully understood. It is believed that this compound binds to certain proteins, such as HIV reverse transcriptase, and inhibits their activity. This compound has also been found to interact with certain enzymes, such as cytochrome P450, and may modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to have some effects on the human body. This compound has been found to increase the activity of certain enzymes, such as cytochrome P450, and to reduce the activity of certain proteins, such as HIV reverse transcriptase. This compound has also been found to have an anti-inflammatory effect and to reduce the levels of certain hormones, such as testosterone.
Avantages Et Limitations Des Expériences En Laboratoire
1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also relatively inexpensive and can be easily synthesized. However, this compound also has some limitations. It is not soluble in water, and so must be dissolved in a suitable solvent before use. It is also not very soluble in organic solvents, and so must be used in relatively small amounts.
Orientations Futures
There are several potential future directions for research on 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione. One possibility is to further explore its potential applications in drug delivery. This compound has been found to form stable complexes with certain drugs, and further research could lead to more efficient delivery of drugs to their target sites. Another possibility is to further explore the biochemical and physiological effects of this compound. Research could focus on understanding the mechanism of action of this compound and exploring its potential anti-inflammatory and hormone-regulating effects. Finally, research could be done to develop new synthesis methods for this compound, as the current method is relatively slow and inefficient.
Méthodes De Synthèse
The synthesis of 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves the condensation of 1-butyl-2-sulfanylidene-1,3-diazinane and 4,6-dione. The condensation reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature of 80-90°C. The reaction is usually completed within two hours, and the product is isolated by recrystallization from a solvent, such as ethanol.
Propriétés
IUPAC Name |
1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-3-4-10-7(12)5-6(11)9-8(10)13/h2-5H2,1H3,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJVEVXBXNTWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CC(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B6612397.png)




![6-methyl-6-azabicyclo[3.1.0]hexane](/img/structure/B6612439.png)





![ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate](/img/structure/B6612468.png)

